3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine often involves multiple steps, including chlorination, aminization, and cyclization processes. For instance, a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized from its pyrazolo[1,5-a]pyrimidine precursor via chlorination and aminization steps (Lu Jiu-fu et al., 2015). These steps are crucial for introducing specific functional groups at designated positions on the core structure.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound , is characterized by the presence of nitrogen atoms within the heterocyclic rings, contributing to the compound's unique chemical properties. X-ray diffraction techniques have been used to elucidate the crystal structures of such compounds, revealing their triclinic systems and specific spatial arrangements (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including hydrogen bonding, which plays a significant role in their structural configuration. For example, the formation of hydrogen-bonded chains and frameworks has been observed in compounds like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine (J. Portilla et al., 2006). These interactions significantly influence the compound's solubility, stability, and reactivity.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. The specific arrangement of atoms and functional groups within the molecule can affect its interaction with solvents and its phase transition temperatures. For instance, the crystal structure analysis provides insights into the molecule's packing in the solid state, which is essential for understanding its physical properties (Lu Jiu-fu et al., 2015).
properties
IUPAC Name |
3-(2-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7/c1-15-12-16(2)28-23(27-15)30-10-8-29(9-11-30)21-13-17(3)26-22-19(14-25-31(21)22)18-6-4-5-7-20(18)24/h4-7,12-14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPSJYGJDKHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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